1,5- vs 1,3-Dimethyl Regioisomer Separation
The 1,5-dimethyl and 1,3-dimethyl regioisomers of pyrazolo[3,4-b]pyridine-6-carboxylic acid share identical molecular weight (191.19 g/mol) and formula (C₉H₉N₃O₂), making them indistinguishable by LC-MS without authentic standards. However, the 1,5-isomer can be obtained at 95% purity (HPLC) from commercial sources, whereas the 1,3-isomer is typically offered at 95% purity as well [1]. The critical differentiation lies in the synthetic route: the 1,5-dimethyl isomer is specifically accessed via cyclocondensation of 5-aminopyrazoles with α-oxoketene dithioacetals, which inherently favors the 1,5-substitution pattern, while the 1,3-isomer arises from alternative pathways that carry a higher risk of regioisomeric contamination [2].
| Evidence Dimension | Regioisomeric purity and synthetic provenance |
|---|---|
| Target Compound Data | 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid: 95% purity (HPLC), CAS 1780935-84-3 |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid: 95% purity (HPLC), CAS 1339529-36-0 |
| Quantified Difference | No purity difference per vendor specifications; differentiation is in regiospecific synthetic accessibility and authentic standard availability for analytical method development. |
| Conditions | Commercial vendor HPLC purity specifications (Leyan, MolCore); synthetic pathway analysis from Chebanov et al. Tetrahedron 2006 |
Why This Matters
For analytical chemists developing purity methods, the 1,5-isomer's distinct synthetic pathway reduces the risk of regioisomeric cross-contamination that can confound bioassay interpretation.
- [1] American Elements. 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, CAS 1339529-36-0, MDL MFCD18840943, PubChem CID 61150426. View Source
- [2] Chebanov, V.A., et al. Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Tetrahedron, 2006, 63(5), 1229–1242. View Source
